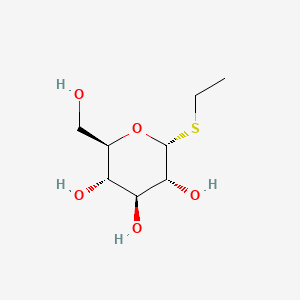
Ethyl alpha-thioglucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ethyl alpha-thioglucopyranoside is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxanes, which are six-membered ring ethers. The presence of multiple hydroxyl groups and an ethylsulfanyl group makes it a molecule of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-thioglucopyranoside typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.
Functional Group Introduction: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethylsulfanyl reagent reacts with the precursor.
Hydroxyl Group Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis. These groups are later removed to yield the final product.
Cyclization: The formation of the oxane ring is achieved through an intramolecular cyclization reaction, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in Ethyl alpha-thioglucopyranoside can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or the hydroxyl groups.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups.
科学研究应用
Chemistry
In organic synthesis, Ethyl alpha-thioglucopyranoside serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes involved in carbohydrate metabolism.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its unique structure could lead to the development of novel drugs targeting specific biological pathways.
Industry
In materials science, this compound can be used as a building block for the synthesis of polymers and other advanced materials with desirable properties.
作用机制
The mechanism by which Ethyl alpha-thioglucopyranoside exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,3R,4S,5S,6R)-2-methylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
(2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(methoxymethyl)oxane-3,4,5-triol: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
The presence of the ethylsulfanyl group in Ethyl alpha-thioglucopyranoside imparts unique chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHFVCHPSPXOE-JAJWTYFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706181 |
Source


|
| Record name | Ethyl 1-thio-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13533-58-9 |
Source


|
| Record name | Ethyl 1-thio-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50706181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
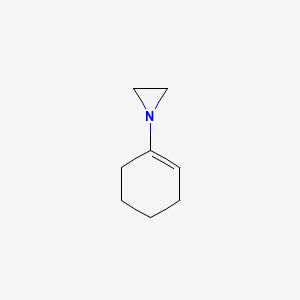

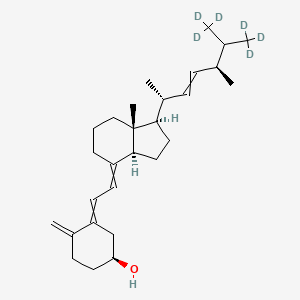
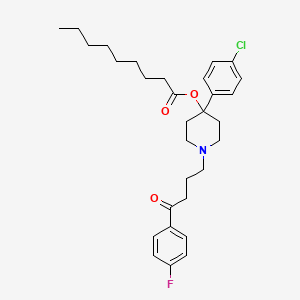




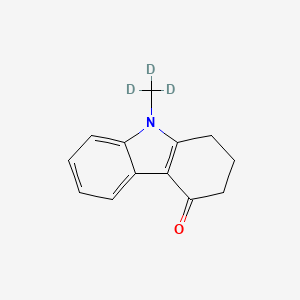
![4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate](/img/structure/B584390.png)

